

# Quantum Chemical Blueprint of 4-Ethylaniline: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: 4-Ethylaniline

Cat. No.: B1216643

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An in-depth exploration into the molecular architecture and electronic properties of **4-Ethylaniline**, this technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development. By leveraging quantum chemical calculations, we unlock a deeper understanding of this compound's behavior, paving the way for its advanced applications.

**4-Ethylaniline** (C<sub>8</sub>H<sub>11</sub>N) is an aromatic amine that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and is increasingly finding use in material science, particularly in the development of polymers and liquid crystals.<sup>[1][2][3][4]</sup> Its molecular structure, featuring an ethyl group and an amino group attached to a benzene ring in the para position, dictates its chemical reactivity and physical properties.<sup>[1]</sup> Quantum chemical calculations provide a powerful lens through which to examine these characteristics at the subatomic level, offering insights that are often difficult to obtain through experimental methods alone.

This guide details the theoretical framework and computational protocols for the quantum chemical analysis of **4-Ethylaniline**, presenting key calculated data in a structured format. It further provides visualizations of the computational workflow and the relationships between the molecule's properties and its applications, offering a comprehensive toolkit for researchers.

## Key Physicochemical and Calculated Properties

The fundamental properties of **4-Ethylaniline** are summarized below. These values, derived from both experimental measurements and computational predictions, form the basis for

understanding the molecule's behavior.

Property	Value	Source
Molecular Formula	C8H11N	[1][5][6][7][8]
Molecular Weight	121.18 g/mol	[5][6][7]
IUPAC Name	4-ethylaniline	[5]
CAS Number	589-16-2	[1][3]
Melting Point	-5 °C	[2][6][9]
Boiling Point	214-216 °C	[2][6]
Density	0.975 g/cm <sup>3</sup>	[6]
Appearance	Colorless to pale yellow liquid or solid	[1]

Table 1: General Physicochemical Properties of **4-Ethylaniline**.

## Theoretical Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules like **4-Ethylaniline**. While specific computational results for **4-Ethylaniline** are not abundant in the provided search results, we can infer a standard set of properties that would be the target of such a study. The following table outlines these key parameters.

Parameter	Description	Typical Calculation Method
Optimized Geometry	The lowest energy arrangement of atoms, providing bond lengths and angles.	DFT/B3LYP/6-311++G(d,p)
HOMO Energy	Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.	DFT/B3LYP/6-311++G(d,p)
LUMO Energy	Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.	DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap	The energy difference between the HOMO and LUMO, relating to chemical reactivity and electronic transitions.	DFT/B3LYP/6-311++G(d,p)
Dipole Moment	A measure of the polarity of the molecule.	DFT/B3LYP/6-311++G(d,p)
Mulliken Atomic Charges	The partial charge distribution on each atom, indicating reactive sites.	DFT/B3LYP/6-311++G(d,p)
Vibrational Frequencies	Theoretical prediction of infrared and Raman spectral peaks for comparison with experimental data.	DFT/B3LYP/6-311++G(d,p)

Table 2: Key Quantum Chemical Parameters for **4-Ethylaniline**.

## Experimental Protocols: A Computational Approach

The following section details a robust and widely accepted computational methodology for performing quantum chemical calculations on **4-Ethylaniline** and similar aromatic compounds.

This protocol is based on established practices in the field.[\[10\]](#)[\[11\]](#)[\[12\]](#)

### 1. Molecular Structure Optimization:

- Objective: To find the equilibrium geometry of the **4-Ethylaniline** molecule corresponding to a minimum on the potential energy surface.
- Software: Gaussian 16 or a similar quantum chemistry software package.
- Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.[\[11\]](#)
- Basis Set: The 6-311++G(d,p) basis set is suggested for a high degree of accuracy, incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) for a more accurate description of bonding.
- Procedure:
  - Construct the initial 3D structure of **4-Ethylaniline** using a molecular builder.
  - Perform a geometry optimization calculation using the specified method and basis set.
  - Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

### 2. Electronic Property Calculation:

- Objective: To determine the electronic characteristics of the optimized structure.
- Procedure: Using the optimized geometry from the previous step, perform a single-point energy calculation. This will provide key electronic data, including HOMO and LUMO energies, the total dipole moment, and the distribution of atomic charges (e.g., Mulliken charges).

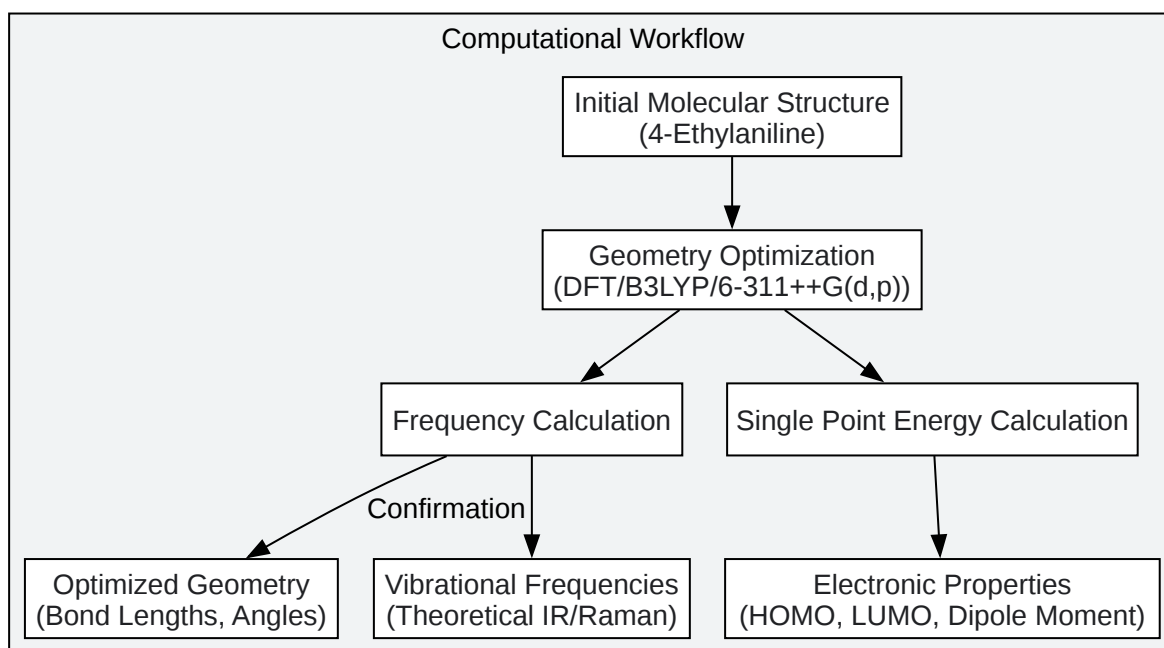
### 3. Vibrational Frequency Analysis:

- Objective: To predict the infrared (IR) spectrum of **4-Ethylaniline**.

- Procedure: The frequency calculation performed to confirm the optimized geometry also yields the vibrational modes and their corresponding frequencies and intensities. These can be plotted to generate a theoretical IR spectrum, which can then be compared with experimental spectra for validation.<sup>[8]</sup>

## Visualizing the Computational and Application Pathways

To better understand the workflow and the relevance of these calculations, the following diagrams are provided.

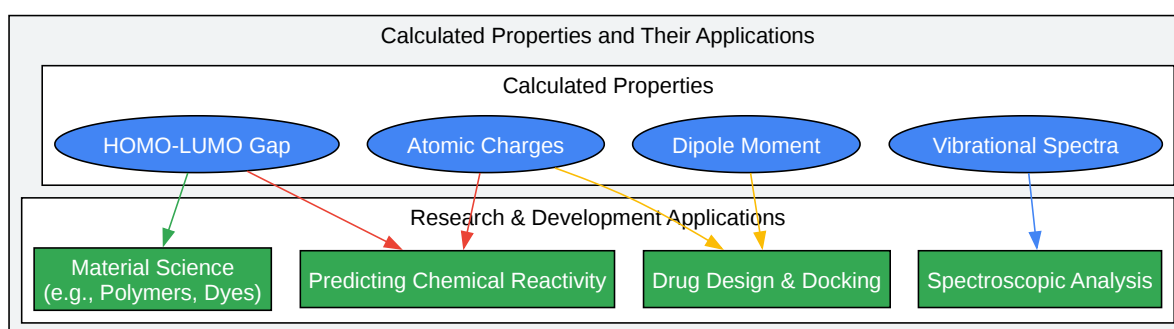


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### *Computational workflow for 4-Ethylaniline.*

The diagram above illustrates the typical sequence of steps in a quantum chemical study of a molecule like **4-Ethylaniline**. Starting with an initial structure, the geometry is optimized to find

the most stable conformation. Subsequent calculations then derive the vibrational and electronic properties from this optimized structure.



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*Linking calculated properties to applications.*

This second diagram demonstrates the practical utility of the calculated quantum chemical data. For instance, the HOMO-LUMO gap and atomic charges are crucial for predicting the molecule's reactivity and its potential as a precursor in organic synthesis.[2] Similarly, the dipole moment and charge distribution are vital inputs for molecular docking studies in drug development, while calculated spectra aid in the interpretation of experimental results.

## Conclusion

Quantum chemical calculations offer a profound, detailed perspective on the structure and properties of **4-Ethylaniline**. The methodologies outlined in this guide provide a clear framework for researchers to compute and analyze its molecular and electronic characteristics. The resulting data not only deepens our fundamental understanding of this compound but also directly supports its application in diverse fields, from the synthesis of novel materials to the development of new pharmaceutical agents. By integrating these computational techniques, the scientific community can accelerate innovation and unlock the full potential of this versatile chemical building block.

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- To cite this document: BenchChem. [Quantum Chemical Blueprint of 4-Ethylaniline: A Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216643#quantum-chemical-calculations-for-4-ethylaniline]

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